![molecular formula C25H23N3O4S2 B2847860 2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate CAS No. 941995-29-5](/img/structure/B2847860.png)
2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate” is a derivative of 2-(pyrrolidin-1-yl)benzo[d]thiazole . It’s part of a class of compounds that have been studied for their potential therapeutic effects . The pyrrolidine ring is a common feature in many biologically active compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a benzo[d]thiazole ring, and a benzoate group. The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The benzo[d]thiazole ring is a fused ring system that includes a benzene ring and a thiazole ring .Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of biological activities and target selectivity . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
For example, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biochemical pathways depending on their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of biological activities .
properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 4-[methyl(phenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-27(19-7-3-2-4-8-19)34(30,31)21-12-9-18(10-13-21)24(29)32-20-11-14-22-23(17-20)33-25(26-22)28-15-5-6-16-28/h2-4,7-14,17H,5-6,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURUQQJNLPUVSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)N=C(S4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-methyl-N-phenylsulfamoyl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.